molecular formula C26H19ClN4OS B2644636 5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1024512-02-4

5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2644636
CAS No.: 1024512-02-4
M. Wt: 470.98
InChI Key: LMIRSSSIPZNHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one is a complex organic compound that features a unique combination of indole, imidazoquinazoline, and chlorophenyl moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

5-[(3-chlorophenyl)methylsulfanyl]-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN4OS/c27-18-7-5-6-16(12-18)15-33-26-30-22-11-4-2-9-20(22)24-29-23(25(32)31(24)26)13-17-14-28-21-10-3-1-8-19(17)21/h1-12,14,23,28H,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIRSSSIPZNHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC(=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.